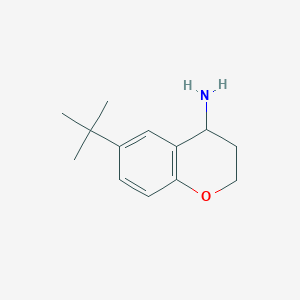

6-(tert-Butyl)chroman-4-amine

Description

Significance of the Chroman-4-amine (B2768764) Scaffold in Medicinal Chemistry and Drug Discovery

The chroman ring system is a recurring structural element in numerous naturally occurring compounds and has proven to be a highly potent pharmacophore in the field of medicinal chemistry. core.ac.ukresearchgate.net This has led to its designation as a "privileged scaffold," a concept that describes molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. acs.org The versatility of the chroman scaffold is further enhanced by the introduction of an amine group at the 4-position, creating the chroman-4-amine core. This addition not only influences the molecule's physicochemical properties, such as solubility and basicity, but also provides a crucial point for further chemical modifications. cymitquimica.com

The significance of the chroman-4-amine scaffold lies in its proven track record as a foundational structure for compounds targeting a variety of diseases. Notably, derivatives of this scaffold have shown considerable promise in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. core.ac.ukresearchgate.net For instance, certain chroman-4-amine derivatives have demonstrated inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in cognitive decline. core.ac.ukresearchgate.net

Furthermore, research has extended into the realm of oncology and age-related diseases. Substituted chroman-4-one derivatives, closely related precursors to chroman-4-amines, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to aging and neurodegenerative conditions. acs.orgnih.govgu.se The ability to selectively inhibit SIRT2 has opened up new avenues for therapeutic intervention in these complex diseases. The broad spectrum of biological activities also includes potential antioxidant and anti-inflammatory properties. cymitquimica.com

The synthetic accessibility of the chroman-4-amine scaffold allows for the systematic exploration of structure-activity relationships (SAR). gu.se Researchers can efficiently generate libraries of derivatives with diverse substituents at various positions on the chroman ring system. This systematic approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds, ultimately driving the drug discovery process forward.

Overview of 6-(tert-Butyl)chroman-4-amine as a Research Focus within the Chroman Scaffold Landscape

Within the extensive family of chroman-4-amine derivatives, this compound has emerged as a compound of interest for researchers. The introduction of a bulky tert-butyl group at the 6-position of the chroman ring significantly influences the molecule's steric and electronic properties. This substitution can impact how the molecule interacts with its biological targets, potentially leading to enhanced selectivity or potency.

While specific, in-depth research solely focused on this compound is not extensively detailed in publicly available literature, its inclusion in chemical supplier catalogs and its relationship to other studied substituted chromans suggest its role as a building block or a member of compound libraries for screening. bldpharm.combldpharm.com The investigation of derivatives with substituents at the 6-position is a common strategy in the exploration of the chroman-4-amine scaffold. For example, studies on other 6-substituted derivatives, such as 6-methylchroman-4-amine, have been conducted to evaluate their inhibitory effects on enzymes like butyrylcholinesterase. core.ac.uk

The rationale for investigating the tert-butyl substitution likely stems from the desire to probe the binding pocket of target enzymes or receptors for steric tolerance. The bulky nature of the tert-butyl group can provide insights into the size and shape of the active site, guiding the design of more potent and selective inhibitors.

Scope and Objectives of Research on Substituted Chroman-4-amines

The primary objective of research on substituted chroman-4-amines is the discovery and development of novel therapeutic agents for a range of human diseases. The overarching goal is to leverage the privileged nature of the chroman-4-amine scaffold to create compounds with improved efficacy, selectivity, and drug-like properties.

Key research objectives in this area include:

Synthesis of Diverse Chemical Libraries: A fundamental aspect of this research involves the chemical synthesis of a wide array of substituted chroman-4-amine derivatives. This includes introducing various functional groups at different positions of the chroman ring to explore the chemical space and identify promising lead compounds. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of chroman-4-amine derivatives and evaluating their biological activity, researchers can establish clear SARs. gu.se This knowledge is critical for understanding which structural features are essential for a desired biological effect and for the rational design of more potent and selective molecules.

Identification and Validation of Biological Targets: A significant portion of the research is dedicated to identifying the specific enzymes, receptors, or other biomolecules with which these compounds interact. This involves a variety of biochemical and cellular assays to determine the mechanism of action. For example, studies have focused on their inhibitory effects on enzymes like butyrylcholinesterase and SIRT2. core.ac.ukacs.orgnih.gov

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Beyond initial potency, research aims to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. The goal is to develop molecules that are not only active but also have a suitable profile for clinical development.

Exploration of New Therapeutic Areas: While neurodegenerative diseases have been a major focus, the broad biological activity of the chroman scaffold encourages the exploration of its potential in other therapeutic areas, such as oncology, inflammation, and infectious diseases. researchgate.nettsijournals.comtsijournals.com

In essence, the research on substituted chroman-4-amines is a multidisciplinary effort that combines synthetic chemistry, medicinal chemistry, and pharmacology to translate the potential of this privileged scaffold into tangible therapeutic benefits.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8,11H,6-7,14H2,1-3H3 |

InChI Key |

DDJDIGRZLPYWRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2N |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Studies

Computational Chemistry and Molecular Modeling of 6-(tert-Butyl)chroman-4-amine and Derivatives

Computational modeling serves as a powerful tool to simulate and predict the interactions and properties of this compound. By using advanced software and algorithms, researchers can build a comprehensive theoretical profile of the compound's behavior.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. nih.gov For this compound and its derivatives, docking simulations are employed to screen large libraries of potential protein targets and to understand the binding mechanism at an atomic level. nih.govmdpi.com These simulations calculate the binding affinity, often expressed in kcal/mol, which helps in identifying the most promising ligand-protein complexes. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. mdpi.com This technique is crucial for hit identification and lead optimization in the early stages of drug discovery. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations are used to determine various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity. acs.org DFT studies can also map the electron density distribution, providing insights into the molecule's electrophilic and nucleophilic sites, which is fundamental to understanding its reaction mechanisms. acs.orgresearchgate.net

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. |

| Electron Density | The distribution of electrons around the molecule. | Helps identify sites prone to electrophilic or nucleophilic attack. |

| Optimized Geometry | The lowest energy 3D conformation of the molecule. | Provides the most stable structure for use in other simulations like molecular docking. |

This table represents typical parameters analyzed in DFT studies for organic molecules.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. Understanding the binding mode of this compound to its target protein is essential for explaining its biological activity. scispace.com Computational analyses identify the key amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov

Common types of interactions that stabilize the ligand-protein complex include:

Hydrophobic Interactions: Often involving the non-polar tert-butyl group and the chroman ring system interacting with hydrophobic amino acid residues. researchgate.net

Hydrogen Bonds: Typically formed by the amine group (at position 4) with suitable donor or acceptor groups on the protein.

π-Alkyl Interactions: Occurring between the aromatic part of the chroman scaffold and alkyl groups of amino acid residues. nih.gov

By analyzing these interactions, researchers can understand the specificity of the compound for its target and design derivatives with improved potency and selectivity. scispace.com

"Drug-likeness" is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely candidate for an orally active drug. researchgate.net Computational tools are widely used to predict these properties early in the drug discovery process. One of the most common frameworks is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are also predicted computationally. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from becoming a successful drug. For this compound, these in silico tools would be used to estimate its potential for oral bioavailability and a favorable metabolic profile.

Structure-Activity Relationship (SAR) Studies for Substituted Chroman-4-amines

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For substituted chroman-4-amines, SAR analysis focuses on how modifications to the chroman ring system affect its interaction with biological targets. nih.gov Studies on related chroman-4-one structures have shown that even minor changes to the ring system can significantly alter biological activity, highlighting a close relationship between molecular structure and function. nih.gov

The tert-butyl group at the 6-position of the chroman ring is a key structural feature that profoundly influences the molecule's properties.

Steric Profile: The bulkiness of the tert-butyl group creates significant steric hindrance. nih.gov This can influence the molecule's binding orientation within a protein's active site, potentially enhancing selectivity for a specific target by preventing binding to other proteins with smaller binding pockets. However, excessive steric bulk can also diminish biological activity if it prevents the optimal alignment of other key functional groups with their interaction partners in the binding site. nih.gov For instance, studies on related chroman-4-ones showed that bulky groups can decrease inhibitory effects. nih.gov

Table 2: Summary of SAR Insights for Chroman Derivatives

| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |

|---|---|---|---|

| Position 2 | Alkyl chains of varying length | Optimal length is crucial; chains that are too long or too short can decrease activity. | nih.gov |

| Position 2 | Bulky/branched groups (e.g., isopropyl) | Tends to decrease activity compared to linear chains, likely due to steric hindrance. | nih.gov |

| Position 4 | Carbonyl group (in chroman-4-ones) | Found to be essential for potent inhibitory activity in certain enzyme assays. | nih.gov |

| General | Bulky groups on the ring system | Can diminish inhibitory effects, suggesting a sensitive steric profile for the binding site. | nih.gov |

This table summarizes findings from SAR studies on related chroman-4-one derivatives, providing context for the potential impact of substituents on the chroman-4-amine (B2768764) scaffold.

Positional Effects of Substituents on the Chroman-4-amine Scaffold

The biological activity of chroman-4-amine derivatives is highly sensitive to the placement of substituents on the chroman ring system. The size, electronic properties, and lipophilicity of these substituents can significantly alter the molecule's affinity and selectivity for its biological targets.

The presence of a tert-butyl group at the C6-position of the chroman-4-amine scaffold introduces a bulky, lipophilic substituent on the aromatic ring. In organic chemistry and drug design, alkyl groups are known to influence a molecule's properties in several ways. Tertiary alkyl groups, such as the tert-butyl group, are particularly notable for their steric bulk. This steric hindrance can influence the molecule's conformation and its ability to fit into a receptor's binding pocket. For instance, in a study on icariside II derivatives, the introduction of an alkyl amine substituent at the 6-position was found to be unfavorable for anticancer activity, suggesting that substitution at this position can be detrimental depending on the biological target. nih.gov

The electronic nature of the substituent at the C6-position also plays a critical role. While the tert-butyl group is generally considered to be weakly electron-donating, its primary influence is often steric. In the broader context of chroman-4-one derivatives, which share the core chroman ring, studies have shown that the electronic properties of substituents on the aromatic ring can dramatically alter biological activity.

The synthesis of related compounds, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, demonstrates the chemical feasibility of incorporating a tert-butyl group at the 6-position of the chroman ring system. researchgate.net The biological implications of this specific substitution pattern on the chroman-4-amine scaffold, however, remain an area for more targeted investigation.

The following table summarizes the general influence of substituent positions on the activity of chroman derivatives based on related studies.

| Position | Substituent Type | General Effect on Biological Activity (in related scaffolds) |

| C2 | Hydrophobic group | Can enhance antibacterial activity. nih.gov |

| C4 | Hydrogen bond donor/acceptor | Favorable for antituberculosis activity. nih.gov |

| C5 | Hydroxyl group | Can enhance antibacterial activity. nih.gov |

| C6 | Alkyl amine | Unfavorable for anticancer activity in icariside II. nih.gov |

| C7 | Hydroxyl group | Can enhance antibacterial activity. nih.gov |

Stereochemical Influences on Biological Activity and Chiral Recognition

The presence of a chiral center at the C4-position, where the amino group is attached, means that this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers.

The differential interaction of enantiomers with their biological targets is a cornerstone of molecular recognition. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even produce undesirable side effects. Therefore, the separation and characterization of individual enantiomers, a process known as chiral resolution, is of critical importance in drug development. nih.govnih.gov

For chroman-related structures, the stereochemistry at C4 has been shown to be a key determinant of biological activity. Studies on 4-chromanones have demonstrated that the reduction of the C4-keto group to a hydroxyl group, creating a chiral center, can lead to improved antibacterial and antituberculosis activity. nih.gov This suggests that the spatial orientation of the substituent at C4 is crucial for effective interaction with the biological target.

The process of chiral recognition involves the formation of a diastereomeric complex between the chiral molecule and a chiral selector, which can be a biological receptor or a chiral stationary phase in chromatography. The differing stabilities of these diastereomeric complexes allow for the separation of the enantiomers and the determination of their individual biological activities.

The following table outlines the general importance of stereochemistry in the biological activity of chiral compounds.

| Stereochemical Aspect | Implication for Biological Activity |

| Presence of a Chiral Center | Leads to the existence of enantiomers. |

| Differential Enantiomer Activity | Enantiomers can have different potencies, efficacies, and toxicities. nih.gov |

| Chiral Recognition by Receptors | Biological targets can selectively bind to one enantiomer over the other. |

| Pharmacokinetic Differences | Enantiomers can be absorbed, distributed, metabolized, and excreted differently. |

| Importance of Chiral Purity | Administration of a single, more active enantiomer can improve therapeutic outcomes. nih.gov |

Biological Target Engagement and Mechanistic Insights

Chroman-4-amine (B2768764) Derivatives as Modulators of Enzyme Activity

The unique structural features of the chroman ring system allow for the design of potent and often selective inhibitors of several enzyme families. By modifying substituents at various positions on the chroman core, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds against enzymes implicated in cancer, neurodegenerative diseases, and parasitic infections.

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in numerous cellular processes. nih.gov Sirtuin 2 (Sirt2), in particular, is a promising therapeutic target for neurodegenerative disorders and cancer. nih.gov A series of chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirt2. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for potent Sirt2 inhibition. Optimal activity is often achieved with substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold. Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups like bromine at the 6- and 8-positions, leads to significantly enhanced potency. nih.govacs.org For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent Sirt2 inhibitor with an IC₅₀ value of 1.5 μM and high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org

A proposed binding mode, based on a homology model of human SIRT2, suggests that the carbonyl oxygen of the chroman-4-one inhibitor interacts with a structural water molecule, which in turn forms hydrogen bonds with Gln167 and the NAD+ cofactor. helsinki.fi The substituent at the 8-position is buried in a hydrophobic pocket formed by residues such as Leu103, Phe119, and Leu138, while the substituent at the 6-position can form a halogen bond with the backbone carbonyl of His187. helsinki.fi

The cellular impact of this inhibition is significant. In cancer cell lines such as breast cancer (MCF-7) and lung carcinoma (A549), these chroman-4-one inhibitors exhibit antiproliferative effects that correlate with their Sirt2 inhibitory potency. nih.gov A key mechanistic indicator of their cellular activity is the increased acetylation of α-tubulin, a known Sirt2 substrate, confirming that Sirt2 is the likely target within the cells. nih.gov

| Compound | Substitutions | SIRT2 IC₅₀ (μM) | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 | High selectivity over SIRT1 and SIRT3 |

Butyrylcholinesterase (BuChE) is an enzyme involved in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Amino-7,8-dihydro-4H-chromenone derivatives have been designed and synthesized as potential BuChE inhibitors. nih.gov

Kinetic studies of these derivatives have demonstrated their inhibitory potency. For instance, compound 4k , a specific amino-7,8-dihydro-4H-chromenone derivative, showed potent inhibition of BuChE with an IC₅₀ value of 0.65 µM. nih.gov Further kinetic analysis revealed that this compound acts as a competitive-type inhibitor, with a determined inhibition constant (Kᵢ) of 0.55 µM. nih.gov The competitive nature of the inhibition indicates that the compound binds to the active site of the enzyme, preventing the substrate from binding.

The interaction mechanisms have been elucidated through in silico molecular docking and dynamics simulations. These studies suggest that the chromenone ring of the inhibitor engages in a pi-pi stacking interaction with the Trp82 residue in the active site of BuChE. nih.gov The larger active site gorge of BuChE compared to its counterpart, acetylcholinesterase (AChE), allows for bulkier substituents on the inhibitor, which can lead to more favorable interactions and higher potency. nih.gov The simulations confirmed persistent interactions between the inhibitor and key residues, including Trp82, Ser198, Phe329, and His438, supporting the rationality of the design strategy. nih.gov

| Compound | BuChE IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|

| Compound 4k (amino-7,8-dihydro-4H-chromenone derivative) | 0.65 | Competitive | 0.55 |

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. jmb.or.kr Inhibitors of these enzymes are used in the treatment of depression (MAO-A) and neurodegenerative conditions like Parkinson's disease (MAO-B). nih.gov Various chromone (B188151) and chroman-4-one derivatives have been evaluated for their MAO inhibitory activity. jmb.or.krjournaljpri.com

Studies have shown that substitutions on the chromone scaffold can confer both potency and selectivity for MAO isoforms. For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A with an IC₅₀ of 2.70 μM and a selectivity index of 10 over MAO-B. jmb.or.kr In contrast, a closely related derivative, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one, showed potent but less selective inhibition of MAO-B (IC₅₀ = 3.42 μM) with a selectivity index of 2.02 versus MAO-A. jmb.or.kr

Kinetic analyses have determined that these chromone derivatives act as reversible and competitive inhibitors. jmb.or.kr The competitive inhibition mechanism was confirmed through Lineweaver-Burk plots, and the reversibility was demonstrated by the recovery of enzyme activity after dialysis experiments. jmb.or.kr The Kᵢ value for the selective MAO-A inhibitor was 0.94 μM, while the Kᵢ values for the less selective MAO-B inhibitor were 3.57 μM (for MAO-A) and 1.89 μM (for MAO-B). jmb.or.kr These findings highlight how subtle structural changes, such as modifying an alkyl group at the 2-position, can modulate both the potency and the isoform selectivity of MAO inhibition. jmb.or.kr

| Compound | Target | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |

|---|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 | Reversible, Competitive |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-A | 6.92 | 3.57 | Reversible, Competitive |

| MAO-B | 3.42 | 1.89 |

Pteridine (B1203161) Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, which cause sleeping sickness and leishmaniasis, respectively. nih.govmdpi.com This enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to drug resistance. mdpi.com As PTR1 is absent in human cells, it is considered an attractive target for developing new antiparasitic agents. scite.ai

Chroman-4-one derivatives have been identified as effective inhibitors of PTR1 from both T. brucei (TbPTR1) and L. major (LmPTR1). nih.govnih.gov One particular chroman-4-one derivative, referred to as compound 1 in the literature, was the most potent against TbPTR1, with an IC₅₀ value of 31 µM. nih.gov This compound also demonstrated activity against the parasites themselves with a favorable selectivity index. nih.gov

The structural basis for this inhibition has been elucidated through X-ray crystallography, which solved the structures of TbPTR1 and LmPTR1 in complex with chroman-4-one inhibitors. nih.govnih.gov These structural studies provide detailed insights into the binding modes of the compounds within the active site of the enzyme, revealing key interactions that can be leveraged for future structure-based drug design and scaffold optimization. nih.govacs.org This information is crucial for developing more potent and selective compounds targeting PTR1 variants across different parasitic species. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Compound 1 (chroman-4-one derivative) | TbPTR1 (T. brucei) | 31 |

| LmPTR1 (L. major) | 57 |

Receptor Ligand Interactions and Functional Modulation

Beyond enzyme inhibition, the chroman scaffold has been employed to create ligands that interact with and modulate G-protein coupled receptors, demonstrating its utility in mimicking complex peptide structures.

Somatostatin (B550006) is a cyclic peptide hormone that regulates a wide array of physiological functions through five G-protein coupled receptor subtypes (sst1-5). nih.gov Its therapeutic potential is limited by a short half-life, which has driven the search for stable, non-peptidic small molecules that can mimic its action (peptidomimetics). drugdesign.org A key structural feature of somatostatin essential for its bioactivity is a β-turn involving the amino acid sequence Trp-Lys. americanpharmaceuticalreview.com

Researchers have successfully used the chroman-4-one and chromone scaffolds to design peptidomimetics that mimic this crucial β-turn. nih.gov In this design, the rigid chroman scaffold serves as a template to hold the side chain equivalents of the critical Tryptophan (Trp) and Lysine (Lys) residues in a spatial orientation that resembles the bioactive conformation of the native peptide. nih.gov The Trp and Lys side chain mimetics were introduced at the 2- and 8-positions of the chroman ring system. nih.gov

Bradykinin (B550075) B1 Receptor Antagonists: Structure-Activity Relationships and Receptor Binding

Derivatives based on the chroman scaffold have been identified as potent, nonpeptide antagonists of the bradykinin B1 receptor, which is induced during tissue injury and inflammation. acs.orgnih.gov Structure-activity relationship (SAR) studies on aryl sulfonamides containing a chiral chroman diamine moiety have provided key insights into the requirements for potent antagonism of the human B1 receptor. acs.orgnih.gov

Initial research identified a proof-of-concept molecule that, despite its potency, had suboptimal pharmacokinetic properties. acs.org Subsequent modifications, guided by metabolic profiling, led to the development of analogs with improved characteristics. acs.org The SAR investigations revealed specific structural preferences for high-affinity binding. Variation of the sulfonamide portion of the molecule indicated a preference for 3- and 3,4-disubstituted aryl sulfonamides. acs.orgnih.gov Furthermore, the potency at the B1 receptor was enhanced by the presence of bulky secondary and tertiary amines at the benzylic amine position. acs.orgnih.gov Modification of the molecule's β-amino acid core also led to the discovery of highly potent compounds. acs.org One of the most potent analogs developed was also found to be active in a rabbit B1 receptor cellular assay and demonstrated in vivo activity. acs.orgnih.gov

Table 1: Structure-Activity Relationships of Chroman Derivatives as Bradykinin B1 Receptor Antagonists This table is interactive and can be sorted by clicking on the headers.

| Molecular Modification | Position | Preferred Substituents for Potency | Reference |

|---|---|---|---|

| Aryl Sulfonamide Moiety | Sulfonamide Group | 3- and 3,4-disubstituted aryl groups | acs.org, nih.gov |

| Amine Moiety | Benzylic Amine | Bulky secondary and tertiary amines | acs.org, nih.gov |

Potassium Channel (e.g., Kv1.5) Blockade Studies

The investigation of chroman derivatives as potassium channel blockers has been documented, although specific studies focusing on 6-(tert-Butyl)chroman-4-amine against the Kv1.5 channel are not extensively detailed in the literature. However, a related compound, Chromanol 293B, is known to act as a blocker of the slow delayed-rectifier potassium current (IKs). rndsystems.com The ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene, is considered a selective target for atrial fibrillation treatment, and pharmacophore models have been developed to identify potential Kv1.5 blockers. otavachemicals.com These models typically include features like an aromatic ring, hydrophobic points, and a hydrogen-bond acceptor. otavachemicals.com While various chemical scaffolds, such as triarylethanolamines, have been developed as potent and selective Kv1.5 inhibitors, the specific role and potential of the this compound structure in this context remain an area for further investigation. nih.gov

Mu-Opioid Receptor Agonism Investigations

Based on a review of the scientific literature, the chroman-4-amine scaffold has not been a primary area of focus for investigations into mu-opioid receptor agonism. Research into new opioid receptor ligands has traditionally centered on distinct chemical classes, such as trans-(3,4)-dimethyl-4-(3-hydroxyphenyl)piperidines, 14-alkoxy-4,5-epoxymorphinan derivatives, and natural product scaffolds like akuammicine. nih.govnih.govchemrxiv.org These studies have led to the identification of various selective antagonists and potent agonists for mu and other opioid receptors. nih.govnih.gov Molecular modeling and SAR studies in these other chemical series have provided detailed insights into the pharmacophores required for opioid receptor interaction, but a direct link or systematic exploration of the chroman-4-amine structure for this target is not prominently featured. nih.gov

In Vitro Cellular Activity and Biological Pathways

Antiproliferative Effects and Mechanistic Pathways in Cancer Cell Lines (e.g., breast cancer, lung cancer)

Chroman-based structures have demonstrated notable antiproliferative properties in various cancer cell lines. Studies on novel chroman-4-one and chromone-based derivatives identified them as potent and selective inhibitors of SIRT2, a sirtuin deacetylase enzyme implicated in cell proliferation. acs.org Two potent SIRT2 inhibitors with a chroman-4-one scaffold were evaluated for their effects on breast cancer (MCF-7) and lung carcinoma (A549) cell lines, where they exhibited antiproliferative activity that correlated with their SIRT2 inhibition potency. acs.org

Further research into other chroman derivatives has reinforced their potential as anticancer agents. A series of synthesized chroman derivatives showed remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7. nih.govnih.gov In particular, one derivative, compound 6i, exhibited promising activity with a GI50 (concentration for 50% growth inhibition) of 34.7 µM. nih.govnih.gov Additionally, 3-benzylidene chroman-4-one analogs have been shown to induce apoptosis and increase the sub-G0/G1 cell cycle populations in MCF-7 cells. tandfonline.com

Table 2: Antiproliferative Activity of Selected Chroman Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Cell Line | Activity Metric | Value | Mechanism/Target | Reference |

|---|---|---|---|---|---|

| Chroman-4-one Derivative | MCF-7 (Breast) | GI50 | 34.7 µM | Not specified | nih.gov, nih.gov |

| Chroman-4-one | MCF-7 (Breast) | Antiproliferative | Correlates with SIRT2 inhibition | SIRT2 | acs.org |

| Chroman-4-one | A549 (Lung) | Antiproliferative | Correlates with SIRT2 inhibition | SIRT2 | acs.org |

| 3-Benzylidene chroman-4-one | MCF-7 (Breast) | Apoptosis Induction | Increased sub-G0/G1 phase | Akt enzyme binding (computational) | tandfonline.com |

Anti-parasitic Activity against Specific Pathogens (e.g., Trypanosoma brucei, Leishmania infantum)

The chroman-4-one scaffold has been a focus of research for developing novel anti-parasitic agents, particularly against trypanosomatid parasites. mdpi.comnih.gov These parasites are the causative agents for severe infections like Human African Trypanosomiasis (Trypanosoma brucei) and Leishmaniasis (Leishmania infantum). mdpi.com

Biological evaluation of chroman-4-one analogues has demonstrated activity against both the parasites and a key parasitic enzyme, pteridine reductase 1 (PTR1). mdpi.comnih.gov PTR1 is vital for the parasites' survival but is absent in human cells, making it an attractive drug target. scite.ai Certain chroman-4-one compounds showed potent inhibition of T. brucei and weaker inhibition of L. infantum cell growth. mdpi.com One of the most potent derivatives displayed activity against both the targeted enzymes and the parasites, with a good selectivity index and low toxicity. mdpi.comnih.gov Computational and structural analyses revealed that the greater inhibitory potency against T. brucei PTR1 compared to L. major PTR1 was due to stronger electrostatic energy contributions to binding and a more rigid active site conformation in the T. brucei enzyme. nih.gov

Table 3: Anti-parasitic Activity of Chroman-4-one Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 1 | Trypanosoma brucei | Selectivity Index | > 7 | mdpi.com |

| Compound 2 | Trypanosoma brucei | Selectivity Index | > 7 | mdpi.com |

| Compound 1 | Leishmania infantum | % Inhibition at 50 µM | 31% | mdpi.com |

| Compound 2 | Leishmania infantum | % Inhibition at 50 µM | 29% | mdpi.com |

| Compound 1 | TbPTR1 (enzyme) | Binding Affinity (ΔGbind) | -49.05 Kcal/mol | nih.gov |

| Compound 1 | LmPTR1 (enzyme) | Binding Affinity (ΔGbind) | -29.23 Kcal/mol | nih.gov |

Molecular Studies in Neurodegenerative Disease Models (e.g., Alzheimer's disease, Parkinson's disease)

The chromone and chromanone scaffolds are considered privileged structures in the design of novel therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.netnih.gov The multifactorial nature of these diseases has prompted the development of multi-target-directed ligands (MTDLs), and the chromone scaffold has proven to be a versatile template. nih.gov

Derivatives have been designed to inhibit key enzymes involved in the progression of these diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.netnih.gov Inhibition of cholinesterases helps to manage neurotransmitter levels, while MAO-B inhibition is considered neuroprotective by reducing oxidative stress. nih.gov Beyond enzyme inhibition, synthetic chromone derivatives have also been shown to inhibit the aggregation of amyloid-β, a hallmark of Alzheimer's disease, and to exhibit neuroprotective effects against amyloid-β- and H2O2-induced neurotoxicity in cell models. nih.gov Furthermore, chromanone-based compounds have been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are also considered therapeutic targets for neurocognitive disorders. nih.gov

Advanced Spectroscopic and Analytical Techniques in Characterization and Interaction Studies

X-ray Crystallography for Structural Elucidation and Complex Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For 6-(tert-Butyl)chroman-4-amine, obtaining a single crystal suitable for X-ray diffraction would yield a detailed structural map.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, through complex mathematical analysis (Fourier transformation), can be converted into an electron density map of the molecule. This map reveals the exact position of each atom.

In the context of related heterocyclic compounds, such as chromene derivatives, X-ray crystallography has been successfully employed to unambiguously confirm their molecular structures. For instance, the analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid confirmed its 4H-chromene structure and revealed how intermolecular forces like hydrogen bonds and π-stacking interactions stabilize the crystal lattice. researchgate.net Similarly, studies on other complex molecules containing a tert-butyl group have demonstrated the power of this technique to define molecular geometry and stereochemistry with high precision. researchgate.net If this compound were to be co-crystallized with a biological target, such as an enzyme or receptor, X-ray crystallography could also elucidate the specific binding interactions, revealing the key amino acid residues involved and the orientation of the ligand in the active site.

Table 1: Representative Crystallographic Data for a Related Chromene Structure

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.697 |

| b (Å) | 10.198 |

| c (Å) | 17.781 |

| β (°) | 109.37 |

| Volume (ų) | 3025.4 |

Note: Data is hypothetical and illustrative of typical parameters obtained in an X-ray crystallography experiment for a related organic molecule. rice.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Ligand-Binding Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the confirmation of the molecular skeleton and the relative stereochemistry.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The tert-butyl group, containing nine chemically equivalent protons, would appear as a sharp, intense singlet, typically in the upfield region (around 1.3 ppm). researchgate.net The protons on the chroman ring and at the amine-bearing carbon would produce more complex splitting patterns (multiplets) at distinct chemical shifts, providing information about their connectivity and spatial relationships.

¹³C NMR spectroscopy complements this by showing a distinct signal for each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group and the carbon to which it is attached would have characteristic chemical shifts, confirming the presence and position of this substituent. orgsyn.orgrsc.org

Beyond structural confirmation, advanced NMR techniques like Saturation Transfer Difference (STD)-NMR are powerful for studying ligand-binding interactions. In an STD-NMR experiment, a macromolecular target (e.g., a protein) is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By comparing a saturated spectrum with a reference spectrum, only the signals of the binding ligand will appear. The intensity of these signals can reveal which protons of this compound are in closest proximity to the protein surface, mapping its binding epitope. The sharp and intense signal of the tert-butyl group makes it an excellent probe for such studies, as its resonance can be easily observed even when the molecule is part of a large complex. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.3 (singlet, 9H) | ~31.5 |

| C (CH₃)₃ | - | ~34.5 |

| Amine (NH₂) | Variable (broad singlet) | - |

| Chroman Protons | 1.8-4.5 (multiplets) | 25-70 |

| Aromatic Protons | 6.8-7.5 (multiplets) | 115-150 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. phenomenex.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer. phenomenex.com This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (ee).

For the separation of amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. windows.net The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Table 3: Illustrative Chiral HPLC Separation Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Lux® Cellulose-2) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with additive (e.g., 0.1% Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Two baseline-separated peaks corresponding to the (R) and (S) enantiomers |

Note: Parameters are illustrative and require experimental optimization.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure. It is essential for confirming the identity of a synthesized compound and assessing its purity. pearson.com

When this compound is analyzed by mass spectrometry, it is first ionized. In techniques like electrospray ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺. The high-resolution mass measurement of this molecular ion allows for the determination of the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A characteristic fragmentation for this molecule would be the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. Another prominent fragmentation pathway could be the loss of the entire tert-butyl group, leading to a significant fragment ion. researchgate.netnist.gov The presence of the molecular ion peak and these predictable fragment ions serves as a fingerprint for the compound, confirming its identity.

Table 4: Hypothetical Mass Spectrometry Fragmentation of this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 220.17 | [M+H]⁺ | Protonated Molecular Ion |

| 204.14 | [M-15]⁺ | Loss of a methyl radical (•CH₃) |

| 162.11 | [M-57]⁺ | Loss of the tert-butyl group (•C₄H₉) |

Note: m/z values are calculated based on the exact mass of the most abundant isotopes.

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for Substituted Chroman-4-amines

The synthesis of chroman-4-amines and their precursors, chroman-4-ones, is a critical area of ongoing research. While established methods exist, the demand for more efficient, scalable, and environmentally benign synthetic routes remains a driving force for innovation. Current research focuses on several key areas:

Catalytic Systems: The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become a cornerstone for constructing complex molecular architectures. hilarispublisher.com Future work will likely explore the use of novel catalysts to improve yields, reduce reaction times, and enhance substrate scope. For instance, a versatile Pd-catalyzed process has been reported for the synthesis of 3,3-dimethylchroman-4-ols and 3,3-dimethylchroman-4-ones, which are valuable intermediates for chroman-4-amine (B2768764) synthesis. core.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of chroman-4-one derivatives. acs.org This technique offers a more energy-efficient alternative to conventional heating and is expected to be more widely adopted for the synthesis of substituted chroman-4-amines.

Cascade Reactions: The development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, is a highly attractive strategy for improving synthetic efficiency. researchgate.net Recent advancements include the cascade radical annulation of 2-(allyloxy)arylaldehydes to construct functionalized chroman-4-ones. researchgate.net

Asymmetric Synthesis: The synthesis of enantiomerically pure chroman-4-amines is of significant interest, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. The development of novel chiral catalysts and asymmetric synthetic methods will be crucial for accessing single-enantiomer chroman-4-amine derivatives.

| Synthetic Method | Description | Advantages | Reference |

| Pd-Catalyzed Arylation | Intramolecular Pd-catalyzed arylation on haloarene-aldehydes. | Versatile, good yields. | core.ac.uk |

| Microwave-Assisted Aldol (B89426) Condensation | Base-mediated aldol condensation using microwave irradiation. | Efficient one-step procedure. | acs.org |

| Cascade Radical Annulation | Radical cyclization of 2-(allyloxy)arylaldehydes. | Atom- and step-economical. | researchgate.net |

Design and Synthesis of Advanced Analogs with Tuned Biological Specificity and Improved Potency

Structure-activity relationship (SAR) studies are fundamental to the design of advanced analogs of 6-(tert-Butyl)chroman-4-amine with enhanced biological properties. By systematically modifying the chroman scaffold, researchers can fine-tune the potency, selectivity, and pharmacokinetic profiles of these compounds.

Key areas of focus in the design of advanced analogs include:

Substitution Patterns: The nature and position of substituents on the chroman ring have a profound impact on biological activity. For example, in the development of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for high potency. acs.org

Stereochemistry: The stereochemistry at the C4 position of the chroman-4-amine is critical for biological activity. The synthesis and evaluation of individual enantiomers are essential for identifying the more potent and selective isomer.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved pharmacological properties. This strategy can be employed to enhance target binding, improve metabolic stability, and reduce off-target effects.

| Analog Series | Target | Key Findings from SAR Studies | Reference |

| Substituted Chroman-4-ones | SIRT2 | Larger, electron-withdrawing groups in the 6- and 8-positions, and an alkyl chain with three to five carbons in the 2-position were crucial for high potency. | acs.org |

| gem-Dimethylchroman-4-amines | Butyrylcholinesterase (BuChE) | These compounds were found to be selective for eqBuChE with inhibitions in the micromolar range. | core.ac.uk |

| Chroman-like PD-L1 Inhibitors | PD-1/PD-L1 | A "ring-close" strategy for conformational restriction led to compounds with superior PD-1/PD-L1 inhibitory activity. | nih.gov |

Application of Advanced Computational Methods in Scaffold Optimization and De Novo Design

Computational methods have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of novel therapeutic agents. nih.gov In the context of the this compound scaffold, these methods can be applied in several ways:

Molecular Docking: This technique can be used to predict the binding mode of chroman-4-amine derivatives to their biological targets, providing insights into the key interactions that govern binding affinity and selectivity. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of chroman-4-amine analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent analogs.

Virtual Screening: Large compound libraries can be virtually screened against a biological target of interest to identify potential hits with the chroman-4-amine scaffold. This approach can significantly accelerate the early stages of drug discovery.

De Novo Design: Advanced algorithms can be used to design novel molecules with desired properties from scratch. These methods can be employed to generate new chroman-4-amine derivatives with optimized binding affinity and pharmacokinetic profiles.

The integration of these computational approaches with traditional medicinal chemistry strategies is expected to streamline the discovery and development of new drugs based on the chroman-4-amine scaffold.

Exploration of New Biological Targets and Mechanisms of Action for Chroman-4-amine Derivatives

The chroman-4-amine scaffold has already demonstrated activity against a range of biological targets, including enzymes and receptors involved in neurodegenerative diseases, cancer, and inflammation. core.ac.ukacs.orgnih.gov However, the full therapeutic potential of this versatile scaffold is likely yet to be realized.

Future research will focus on exploring new biological targets and mechanisms of action for chroman-4-amine derivatives. This exploration can be guided by several approaches:

Phenotypic Screening: Screening libraries of chroman-4-amine derivatives in cell-based assays can identify compounds with interesting biological activities, even if the specific target is unknown. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed phenotype.

Target-Based Screening: As our understanding of disease biology grows, new potential drug targets are continually being identified. researchgate.net Chroman-4-amine libraries can be screened against these new targets to identify novel inhibitors or modulators.

Repurposing: Existing chroman-4-amine derivatives that have been developed for a specific indication could be repurposed for new therapeutic applications. This can be a time- and cost-effective approach to drug discovery.

Some emerging biological targets for which chroman-4-amine derivatives may show promise include:

Bromodomain-Containing Proteins (e.g., BRD4): These proteins are involved in the regulation of gene expression and have emerged as promising targets for the treatment of cancer and inflammatory diseases. acs.org

Programmed Death-Ligand 1 (PD-L1): Small molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as a new class of cancer immunotherapeutics. nih.gov

Sirtuins (e.g., SIRT2): These enzymes are involved in a variety of cellular processes, including aging and metabolism, and are potential targets for the treatment of age-related diseases. acs.org

By expanding the scope of biological targets, researchers can unlock the full therapeutic potential of the this compound scaffold and develop new treatments for a wide range of diseases.

Q & A

Q. Q: What are the common synthetic strategies for introducing the tert-butyl group into the chroman-4-amine scaffold?

A: The tert-butyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) can act as intermediates in alkylation reactions under basic conditions . Protecting-group strategies, such as using Boc (tert-butyloxycarbonyl) groups, are also employed to stabilize reactive amines during synthesis. Post-synthesis deprotection with trifluoroacetic acid (TFA) or HCl yields the free amine . Characterization relies on LCMS (e.g., m/z 757 [M+H]+) and HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .

Advanced Analytical Techniques

Q. Q: How can researchers resolve contradictions between LCMS and NMR data for 6-(tert-Butyl)chroman-4-amine derivatives?

A: Discrepancies often arise from impurities or stereochemical complexities. Cross-validate with:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- 2D NMR (COSY, HSQC) to assign stereochemistry and detect conformational isomers.

- HPLC under multiple conditions (e.g., SMD-TFA05 vs. SQD-FA05) to assess purity gradients .

For tert-butyl-containing compounds, steric hindrance can cause unexpected splitting in -NMR; deuterated solvents like DMSO-d6 improve resolution .

Advanced Synthesis Optimization

Q. Q: What reaction conditions maximize yield in the synthesis of this compound derivatives with bulky substituents?

A: Steric effects from the tert-butyl group require optimized conditions:

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

- Employ HATU or DCC as coupling agents for amide bond formation to mitigate steric hindrance .

- Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., carbonyl stretching at ~1700 cm).

- For chromatographic purification, use gradient elution with TFA (0.1% in acetonitrile/water) to separate closely eluting peaks .

Data Interpretation Challenges

Q. Q: How should researchers interpret conflicting bioactivity data for this compound analogs?

A: Contradictions may arise from:

- Solubility differences : Tert-butyl groups enhance lipophilicity, affecting membrane permeability. Use logP calculations (e.g., XLogP3) and experimental measurements (shake-flask method) to correlate with activity .

- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways.

- Off-target effects : Use kinase profiling panels or CRISPR-Cas9 screening to validate specificity .

Safety and Handling

Q. Q: What are the critical safety protocols for handling this compound during synthesis?

A:

- Waste disposal : Separate tert-butyl-containing byproducts and store in labeled containers for incineration by certified waste management services .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy of intermediates (e.g., trifluoroacetic acid) .

- Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup.

Comparative Structural Studies

Q. Q: How does the tert-butyl group at the 6-position influence the physicochemical properties of chroman-4-amine compared to other substituents (e.g., CF3 or Cl)?

A: The tert-butyl group:

- Increases hydrophobicity (logP ↑) compared to Cl or CF3 substituents, as shown in chromatographic retention studies .

- Reduces metabolic oxidation due to steric shielding of the chroman ring, as evidenced by cytochrome P450 inhibition assays .

- Alters crystal packing in X-ray diffraction studies, leading to distinct polymorphism profiles compared to 6-Cl analogs .

Methodological Validation

Q. Q: How can researchers validate the regioselectivity of tert-butyl group introduction in chroman-4-amine derivatives?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.